2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate
Overview
Description
2,2,3,3,3-Pentafluoropropyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C4H2F8O3S and its molecular weight is 282.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lewis Acid Catalysis
- Application : Scandium trifluoromethanesulfonate serves as a highly effective Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids, notably in the presence of p-nitrobenzoic anhydrides. It shows remarkable catalytic activity, particularly in assisting the acylation of sterically-hindered alcohols and in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
- Application : Trifluoromethanesulfonic acid is extensively used in organic synthesis, particularly in electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formations, and in the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be spectrally detected and studied (Kazakova & Vasilyev, 2017).
Catalysis in Cyclizations
- Application : Trifluoromethanesulfonic acid is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, efficiently forming pyrrolidines. This process also facilitates the formation of polycyclic systems via cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Proton Transport Studies
- Application : Trifluoromethanesulfonic acid hydrates, such as triflic acid pentahydrate, offer a defined system to study proton dissociation and transport in perfluorosulfonic acid membranes used in hydrogen fuel cells. These studies provide insights into protonic defects in water networks and contribute to understanding the behavior of proton transport in low-hydration environments (Hayes, Paddison, & Tuckerman, 2011).
Ionic Liquid Development
- Application : Anions based on fluorosulfonyl derivatives, including trifluoromethanesulfonate (triflate), are crucial in developing ionic liquids with applications in various chemical processes. These anions are studied for their impact on the mass density and dynamic viscosity of ionic liquids, enhancing the understanding of their physical properties and potential industrial applications (Gouveia et al., 2017).
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O3S/c5-2(6,3(7,8)9)1-15-16(13,14)4(10,11)12/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUUSNAUOEJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379769 | |
Record name | 3H,3H-Perfluoropropyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-00-9 | |
Record name | 3H,3H-Perfluoropropyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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